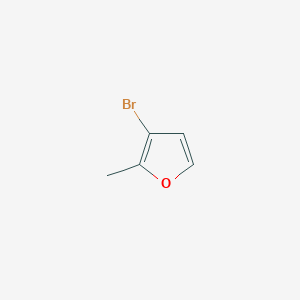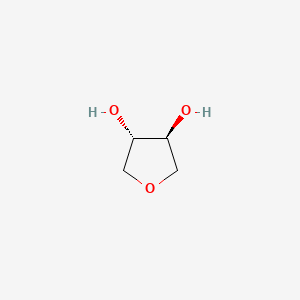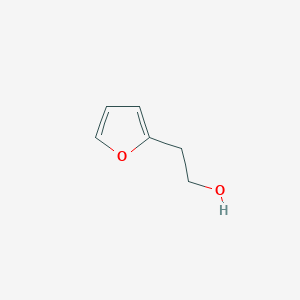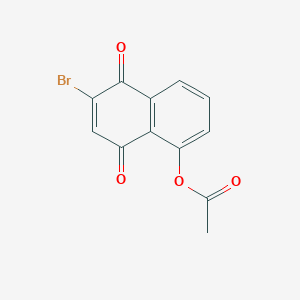
1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction :"1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-" is a compound related to the broader family of naphthalene derivatives, which are known for their versatile applications in organic synthesis, pharmaceuticals, and materials science.
Synthesis Analysis :
- The synthesis of related naphthalene derivatives involves reactions like Diels-Alder addition, as in the case of 2-Acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene, which was synthesized via Diels-Alder addition of 2-acetyl-3-methyl-1,4-benzoquinone to buta-1,3-diene followed by enolisation (Ahmad & Bruce, 1996).
- Additionally, palladium-catalyzed reactions and other organometallic approaches are often employed in synthesizing aryl-substituted naphthalenes (Hassan et al., 2012).
Molecular Structure Analysis :
- The molecular structure of naphthalene derivatives often features complex interactions, including hydrogen bonding and π-π stacking interactions, as seen in various crystalline structures of related compounds (Gouda et al., 2022).
Chemical Reactions and Properties :
- Naphthalene derivatives can undergo various chemical reactions, such as condensation with benzene in the presence of aluminum bromide to yield hydroxy-tetralones (Koltunov, 2008).
- They are also used in the synthesis of complex organic molecules, exhibiting properties like photoluminescence and catalytic abilities (Gong et al., 2012).
Physical Properties Analysis :
- The physical properties of these compounds are influenced by their molecular structure, exhibiting varying melting points, solubility, and crystalline forms depending on the substitution patterns and functional groups present.
Chemical Properties Analysis :
- Chemical properties like reactivity and stability are determined by factors such as the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions. These properties are crucial in their applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Analysis
- Compound Synthesis and Analysis : The compound N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, derived from 2-methyl-3-bromo-1,4-naphthalenedione, has been studied for its molecular structure using single-crystal X-ray diffraction and Hirshfeld surface analysis. These techniques help in understanding the noncovalent interactions and stabilization forces within the crystal structure, enhancing knowledge about the compound's chemical reactivity and stability (Gouda et al., 2022).
Antimicrobial and Antifungal Properties
- Antimicrobial Effects : Derivatives of 1,4-naphthalenedione, such as 2-chloro, 2-bromo, and 2-hydroxy-3-(substituted)-1,4-naphthalenediones, have shown potent antifungal and antibacterial activities in vitro. This highlights the potential of these compounds in developing new antimicrobial agents (Ryu & Kim, 1993).
Cytotoxicity and Cancer Research
- Cancer Research : Studies on naphthoquinones, including derivatives of 1,4-naphthalenedione, have been conducted to explore their cytotoxicity against various human cancer cell lines. This research is crucial for identifying potential anticancer compounds (Flores-Bocanegra et al., 2020).
Chemical Synthesis and Applications
- Chemical Synthesis : Research on the asymmetric synthesis of anthracyclinones using derivatives of 1,4-naphthalenedione showcases advanced methods in organic synthesis, contributing to the development of pharmaceuticals and other organic compounds (Suzuki, Kimura, & Terashima, 1986).
Natural Product Isolation and Analysis
- Natural Product Analysis : Studies have identified various 1,4-naphthoquinones in natural sources like Juglans, enhancing our understanding of natural product chemistry and potential applications in various fields (Binder, Benson, & Flath, 1989).
Eigenschaften
IUPAC Name |
(6-bromo-5,8-dioxonaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-11(10)9(15)5-8(13)12(7)16/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAKZDHQJXULZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358976 |
Source


|
| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |
CAS RN |
77189-69-6 |
Source


|
| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

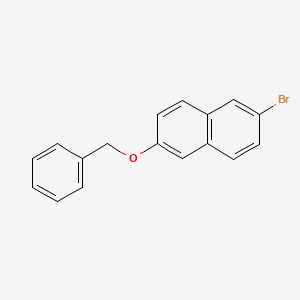
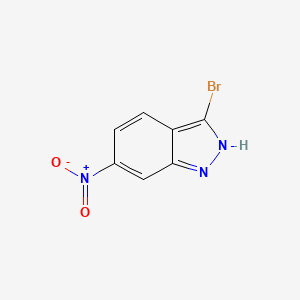
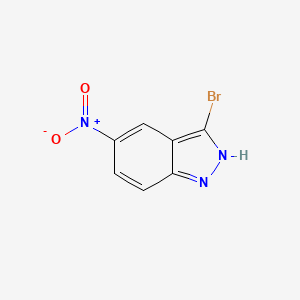
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
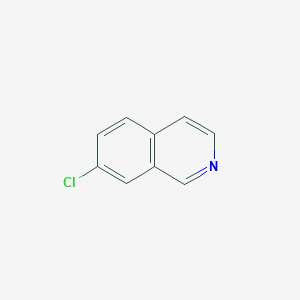
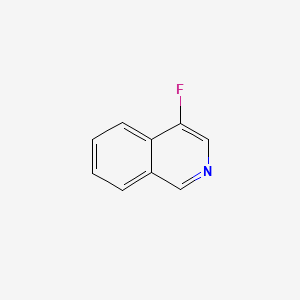
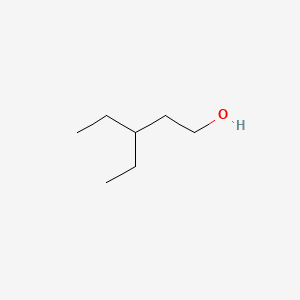
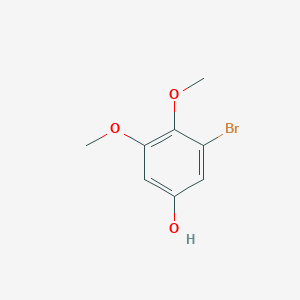
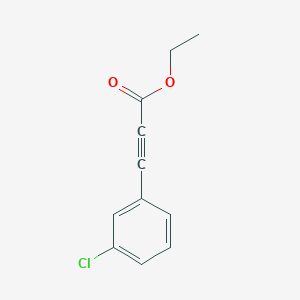
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)
![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)
